

Technical Support Center: Methotrexate Monohydrate Stability and Activity

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Compound of Interest		
Compound Name:	Methotrexate monohydrate	
Cat. No.:	B1676407	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of **methotrexate monohydrate**.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of methotrexate in aqueous solutions?

A1: Methotrexate exhibits its greatest stability in the neutral to slightly alkaline pH range. Specifically, a pH of 7.0 has been identified as optimal for maximizing the chemical stability of methotrexate, minimizing degradation.[1][2] Formulations with a pH range of 6.5 to 8.2 have been shown to overcome solubility and stability issues.[3]

Q2: How does pH affect the solubility of methotrexate monohydrate?

A2: The solubility of methotrexate is highly dependent on pH. It is poorly soluble in acidic conditions and becomes more soluble in alkaline solutions.[3][4] A significant increase in solubility is observed when the pH is raised from 4.0 to 5.29, with further increases at a pH of 6.34.[3] For instance, a 12 to 20-fold increase in solubility was noted when the pH increased from 5 to 7.[5]

Q3: What are the primary degradation pathways for methotrexate at different pH values?

Troubleshooting & Optimization





A3: At a pH above 7, particularly at elevated temperatures, methotrexate primarily undergoes hydrolysis to form N¹º-Methylpteroylglutamic acid.[6] In acidic solutions, methotrexate can undergo acid-catalyzed degradation to produce 4-amino-4-deoxy-10-methylpteroic acid (AMP). [7][8] Photolytic degradation, which can be catalyzed by bicarbonate ions, leads to cleavage of the molecule, forming products such as 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[6]

Q4: Can I expect to see precipitation of my methotrexate solution during my experiment?

A4: Precipitation can occur if the pH of the solution drops to acidic levels, as methotrexate and its metabolites are poorly soluble at an acidic pH.[9] Maintaining a neutral to alkaline pH is crucial to prevent precipitation, especially in high-concentration solutions.

Q5: How does the ionic strength of the buffer affect methotrexate stability?

A5: The rate of both hydrolysis and photolysis of methotrexate can be influenced by the buffer system used. An increase in the ionic strength of the buffer has been shown to catalyze the degradation of methotrexate.[3] Therefore, it is important to carefully consider both the pH and the ionic strength of the buffer when preparing methotrexate solutions.[3]

Q6: What is the impact of pH on the biological activity of methotrexate?

A6: The transport of methotrexate into cells, a key factor for its activity, can be pH-dependent. Many solid tumors have an acidic interstitial pH.[10] Interestingly, methotrexate transport activity at a low pH is prevalent in human solid tumor cells and can even preserve its activity in cells that lack the primary transporter, the reduced folate carrier (RFC).[10] In some cases, methotrexate influx at pH 5.5 was found to be equal to or greater than at pH 7.4 in a majority of studied solid tumor cell lines.[10]

Troubleshooting Guides

Issue 1: I am observing a rapid loss of methotrexate concentration in my aqueous solution.

- Possible Cause: The pH of your solution may be too high (alkaline) or too low (acidic), or the solution may be exposed to light.
- Troubleshooting Steps:



- Verify pH: Immediately measure the pH of your methotrexate solution. For optimal stability,
 the pH should be maintained in the neutral range (around 7.0).[1][2]
- Adjust pH: If the pH is outside the optimal range, adjust it using a suitable buffer system.
 Be mindful that the ionic strength of the buffer can also affect stability.[3]
- Protect from Light: Methotrexate is susceptible to photolytic degradation.[6] Ensure your solutions are protected from light by using amber vials or covering the containers with aluminum foil.
- Control Temperature: At pH values above 7, hydrolysis is more pronounced at elevated temperatures.[6] Store solutions at recommended temperatures and avoid unnecessary heat exposure.

Issue 2: My methotrexate solution has become cloudy or has formed a precipitate.

- Possible Cause: The pH of the solution has likely shifted to a more acidic range, causing the poorly soluble methotrexate to precipitate out of solution.[9]
- Troubleshooting Steps:
 - Check pH: Measure the pH of the solution. A pH below 6.0 is likely to cause precipitation.
 - Alkalinize Solution: Gradually add a dilute alkaline solution (e.g., sodium bicarbonate) to raise the pH to 7.0 or slightly above to redissolve the precipitate.[9] An increase in urine pH from 6.0 to 7.0 increases the solubility of methotrexate and its metabolites by five- to eightfold.[9]
 - Buffer Choice: For future experiments, use a buffer with sufficient capacity to maintain the pH in the desired range, especially if other components in your experiment could alter the pH.

Quantitative Data Summary

Table 1: Effect of pH on Methotrexate Solubility



рН	Relative Solubility Increase	Reference
4.0	Baseline	[3]
5.29	Significantly Higher than pH 4.0	[3]
6.34	Further Increased	[3]
5 to 7	12 to 20-fold Increase	[5]

Table 2: Kinetic Constants of Methotrexate Degradation under Different pH and Photolytic Conditions

Degradation Process	рН	H ₂ O ₂ Concentration	Kinetic Constant (min ⁻¹)	Reference
Photolysis	3.5	3 mM	0.028	[11]
Photolysis	7.0	3 mM	0.013	[11]
Photolysis	9.5	3 mM	0.027	[11]
Photocatalysis	3.5	3 mM	0.016	[11]
Photocatalysis	7.0	3 mM	0.005	[11]
Photocatalysis	9.5	3 mM	0.008	[11]

Experimental Protocols

Protocol 1: Determination of Methotrexate Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of methotrexate in solutions at different pH values.



- Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 3, 5, 7, 9).
- Preparation of Methotrexate Stock Solution: Prepare a concentrated stock solution of **methotrexate monohydrate** in a suitable solvent (e.g., 0.1 M sodium hydroxide).
- Preparation of Test Solutions: Dilute the methotrexate stock solution with each buffer solution to a final concentration suitable for HPLC analysis (e.g., 10 μg/mL).
- Incubation: Store the test solutions under controlled conditions (e.g., specific temperature and light exposure).
- Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
- HPLC Analysis:
 - Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (pH adjusted to 3.0 with HCl) in a ratio of 26:74 (v/v).[12]
 - Column: A C18 column (e.g., 250 x 4.6 mm, 5 μm) is typically used.[12]
 - Detection: Set the UV detector to 303 nm.[12]
 - Flow Rate: A flow rate of 1 mL/min is common.[12]
 - Injection Volume: Inject a standard volume (e.g., 10 μL) of each sample.
- Data Analysis: Quantify the peak area of methotrexate at each time point. A decrease in the
 peak area over time indicates degradation. The degradation kinetics can be determined by
 plotting the concentration of methotrexate versus time.

Protocol 2: In Vitro Release Study of Methotrexate at Various pH Values

This protocol describes how to evaluate the release of methotrexate from a formulation at different pH levels, mimicking physiological conditions.



- Preparation of Release Media: Prepare buffer solutions representing different physiological environments (e.g., pH 2.0, 4.0, 5.5, and 7.4).[5]
- Dissolution Apparatus: Use a standard dissolution test apparatus (e.g., USP Type II).
- Experimental Setup:
 - Place a known amount of the methotrexate-containing formulation into the dissolution vessel containing the release medium.
 - Maintain the temperature at 37 ± 0.5 °C.[5]
- Sampling: At specific time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
- Quantification: Determine the concentration of methotrexate in the collected samples using a
 UV-visible spectrophotometer at a wavelength of 303 nm.[5] A predetermined calibration
 curve for methotrexate should be used for accurate quantification.
- Data Analysis: Calculate the cumulative amount of methotrexate released over time and plot the release profile for each pH condition.

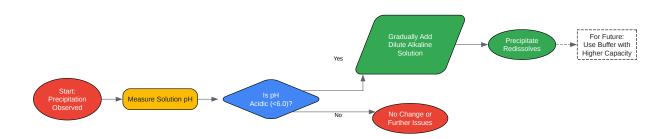
Visualizations



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Caption: Troubleshooting workflow for methotrexate degradation.

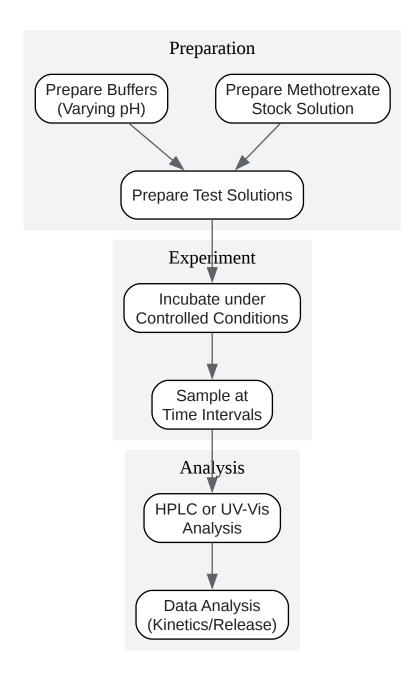




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Caption: Troubleshooting workflow for methotrexate precipitation.





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Caption: General experimental workflow for pH-dependent stability studies.

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